3-Bromo-4-(ethanesulfonyl)aniline
Description
3-Bromo-4-(ethanesulfonyl)aniline is a substituted aniline derivative featuring a bromine atom at the 3-position and an ethanesulfonyl group (–SO₂CH₂CH₃) at the 4-position of the benzene ring. The ethanesulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity compared to other functional groups like methoxy, phenoxy, or trifluoromethyl .
Properties
IUPAC Name |
3-bromo-4-ethylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-13(11,12)8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZAJIJWSLWCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-(ethanesulfonyl)aniline typically involves the bromination of 4-ethanesulfonylphenylamine. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under light conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(ethanesulfonyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenylamine derivatives .
Scientific Research Applications
3-Bromo-4-(ethanesulfonyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-Bromo-4-(ethanesulfonyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table summarizes key differences between 3-Bromo-4-(ethanesulfonyl)aniline and analogs with distinct substituents:
Key Observations :
- Polarity: The ethanesulfonyl group imparts higher polarity compared to phenoxy or trifluoromethoxy groups, favoring solubility in polar aprotic solvents.
- Electronic Effects : Electron-withdrawing groups (e.g., –SO₂CH₂CH₃, –O–CF₃) reduce electron density on the aromatic ring, directing electrophilic substitution reactions to the 5- or 6-positions. In contrast, electron-donating groups (e.g., –CH₂–N(CH₃)₂) activate the ring for further substitution .
- Steric Effects: Bulky substituents like morpholinomethyl (–CH₂–N–(morpholine)) hinder reactions at adjacent positions, whereas smaller groups (e.g., –O–CF₃) allow greater flexibility in synthetic modifications .
Biological Activity
3-Bromo-4-(ethanesulfonyl)aniline is a sulfonamide derivative of aniline that has garnered attention in various biochemical studies due to its potential biological activities. This compound's structure, which includes a bromine atom and an ethanesulfonyl group, suggests it may interact with biological targets, influencing various pathways.
The molecular formula for this compound is . Its structure can be described as follows:
- Bromine (Br) : A halogen that can enhance the compound's reactivity.
- Ethanesulfonyl group : This functional group is known to impart solubility and may play a role in biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Sulfonamides are known to inhibit certain enzymes, particularly those involved in bacterial folic acid synthesis. This compound may exhibit similar inhibitory effects on target enzymes in various biological systems.
Biological Activities
Research indicates that compounds similar to this compound have demonstrated several biological activities:
- Antimicrobial Activity : Sulfonamide derivatives are widely recognized for their antibacterial properties. Studies show that modifications in the sulfonamide structure can enhance efficacy against specific bacterial strains.
- Antiviral Properties : Some anilines and their derivatives have been studied for their potential antiviral effects, particularly against RNA viruses like SARS-CoV-2. The incorporation of bromine and sulfonyl groups may enhance binding affinity to viral proteins.
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
Research Findings and Case Studies
A review of literature reveals several studies that explore the biological implications of similar compounds:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that brominated anilines exhibit significant antimicrobial activity. The incorporation of sulfonyl groups was found to enhance this effect, particularly against Gram-positive bacteria .
- Antiviral Activity Against SARS-CoV-2 : A recent investigation into non-covalent inhibitors for SARS-CoV-2 showed that aniline derivatives could effectively inhibit viral replication. The structural characteristics, including bromination, were crucial for enhancing antiviral potency .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
